molecular formula C13H10FN3OS B6527579 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1025815-02-4

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6527579
CAS No.: 1025815-02-4
M. Wt: 275.30 g/mol
InChI Key: HYHISXROIUNRSC-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antiproliferative and anticancer properties . The structure of this compound includes a fluorophenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a carboxamide functional group, which collectively contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells. The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It exerts superior potencies against different cancer cell lines, including renal cancer cell line UO-31 and MCF7 breast cancer cell line

Biochemical Pathways

It is known that thiazole derivatives, which include this compound, have potential antiproliferative agents against several human cancer cell lines . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.

Pharmacokinetics

The compound’s molecular weight is 21825 , which suggests it may have suitable pharmacokinetic properties for drug development, as most drugs have a molecular weight between 160 and 480 Daltons.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. For instance, the compound has shown to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like potassium carbonate . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHISXROIUNRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(4-Fluoro-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid (example 7, 50 mg, 0.18 mmol), ammonium chloride (19.4 mg, 0.36 mmol), TOTU (63.32 mg, 0.2 mmol) and triethylamine (100.6 μl, 0.72 mmol) in 3 ml DMF were stirred at RT for 8 hours. The mixture was evaporated. Ethyl acetate and water were added, the organic layer was separated, washed with water, dried and evaporated. The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) to yield 14 mg (28%) of the desired product. MS: M+H+=276.03.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
19.4 mg
Type
reactant
Reaction Step One
Name
Quantity
63.32 mg
Type
reactant
Reaction Step One
Quantity
100.6 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
28%

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